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HIV-enhancer binding protein EP2

Chemical identity HIV transcription Procurement quality control

CAUTION: CAS 138930-35-5 conflates a C₉H₁₂N₂O₄ small molecule with the 211 kDa HIVEP2 transcription factor. No validated structure exists in public databases. • Mandatory in-house verification: Request lot-specific COA with amino-acid sequence (if peptide) or SMILES/HPLC trace (if small molecule), and confirm molecular weight by mass spectrometry prior to any assay. • Verified HIV-EP2 protein enables EMSA-based studies of 5′-GGGACTTTCC-3′ motif binding, distinct from HIV-EP1 specificity, and HIV-1 latency models via miR-186/miR-210 downregulation. • Purchase requires explicit confirmation of material identity (recombinant protein, peptide fragment, or synthetic small molecule) to ensure biologically interpretable results.

Molecular Formula C9H12N2O4
Molecular Weight 0
CAS No. 138930-35-5
Cat. No. B1177297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-enhancer binding protein EP2
CAS138930-35-5
SynonymsHIV-enhancer binding protein EP2
Molecular FormulaC9H12N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: HIV-Enhancer Binding Protein EP2 (CAS 138930-35-5)


The substance registered under CAS 138930-35-5 is listed across multiple vendor platforms as 'HIV‑enhancer binding protein EP2' but is simultaneously assigned a molecular formula of C₉H₁₂N₂O₄, a mass inconsistent with the 211 kDa HIVEP2 transcription factor . Public authoritative databases do not provide a resolved chemical structure for this CAS entry, and no primary research article or patent explicitly characterizes a discrete small molecule bearing this identifier. Primary literature instead describes HIV‑EP2 (gene: HIVEP2) as a large C₂H₂‑type zinc‑finger protein that binds the NF‑κB motif 5′‑GGGACTTTCC‑3′ in viral and cellular promoters [1][2]. Because the molecular identity of CAS 138930-35-5 cannot be unambiguously confirmed from publicly accessible primary sources, any procurement decision must be preceded by independent structural verification and specification of the intended biological target.

Unverified structure

No SMILES, crystallographic or NMR resolution publicly linked to this CAS.

Identity conflict

Listed as both a small molecule (C9H12N2O4) and a 211 kDa transcription factor.

Prerequisite

Request lot-specific CoA and confirm identity via mass spectrometry before use.

Why Generic Substitution Fails for HIV-Enhancer Binding Protein EP2


Generic substitution is precluded because the chemical entity behind CAS 138930-35-5 is unresolved. Vendor listings conflate a low‑molecular‑weight scaffold (C₉H₁₂N₂O₄) with the full‑length HIVEP2 transcription factor, while public authoritative records contain no crystallographic, NMR, or purity‑release data for a discrete compound bearing this identifier . Without a validated structure, any attempt to identify a ‘closest analog’ or to perform a head‑to‑head comparison lacks a verifiable foundation. Procurement therefore demands that the requesting scientist explicitly confirm whether the item is a recombinant protein, a peptide fragment, or a synthetic small molecule, and supply the corresponding amino‑acid sequence or SMILES string for quality‑control benchmarking [1].

Chemical identity

Unresolved scaffold precludes any valid chemical analog substitution or SAR analysis.

Molecular format

Conflated peptide/protein vs. small molecule descriptors would yield divergent functional outcomes.

Reference standard

No publicly validated QC benchmark or activity assay exists for CAS 138930-35-5.

Quantitative Differentiation Evidence for HIV-Enhancer Binding Protein EP2


Absence of Verifiable Comparator Data

No head‑to‑head comparison, cross‑study comparable dataset, or class‑level inference that satisfies the Core Evidence Admission Rules could be identified for CAS 138930-35-5. The primary literature describes the HIV‑EP2 protein (gene HIVEP2) and its paralogs (HIV‑EP1/PRDII‑BF1/MBP‑1, HIV‑EP3) as transcription factors with distinct DNA‑binding preferences, but no quantitative binding, inhibition, or selectivity data are available for the substance sold under this CAS number [1][2]. Vendor datasheets provide no purity specifications, biological activity values, or comparator compound data . The lack of a confirmed molecular structure makes it impossible to calculate meaningful physicochemical differences relative to any in‑class candidate.

Structural identity
Data to verify
Not calculable
Requires in‑house MS and sequence validation
No comparator, crystallographic, or binding data assigned to this CAS
Chemical identity HIV transcription Procurement quality control

Application Scenarios for HIV-Enhancer Binding Protein EP2


Structural Identity Verification

Given the unresolved structural identity, the first and mandatory application scenario is in‑house verification of the supplied material. Researchers receiving a vial labeled CAS 138930-35-5 must request the vendor’s lot‑specific certificate of analysis specifying the amino‑acid sequence (if a peptide) or SMILES/HPLC trace (if a small molecule) and confirm the expected molecular weight by mass spectrometry before proceeding to any biological assay . This verification step is the prerequisite for all downstream experimental applications.

Transcriptional Activity Studies

If the procured item is confirmed to be the full‑length HIV‑EP2 protein or a functional fragment, it may be used in electrophoretic mobility shift assays (EMSA) to study binding to the 5′‑GGGACTTTCC‑3′ motif. The primary literature demonstrates that HIV‑EP2 binds this sequence with a specificity that distinguishes it from HIV‑EP1, which recognizes a related but distinct κB element [1]. Such experiments can inform gene‑regulation studies in immune cells or viral‑latency models.

miRNA-Mediated Downregulation in HIV Latency Models

When the material is verified as HIV‑EP2 protein or its encoding plasmid, it can be employed in HIV‑1 latency studies. Published work shows that miR‑186 and miR‑210 directly downregulate HIV‑EP2 expression, leading to reduced HIV‑1 transcription [2]. This application requires the protein to possess its native zinc‑finger domains; truncated or mis‑annotated peptides would not yield biologically interpretable results.

Application
Selection Property
Validation Focus
Structural verification
Lot-specific CoA and MS data from vendor
Confirm molecular weight matches stated protein or small molecule scaffold
Transcriptional activity
Native protein folding and intact DNA-binding domains
EMSA binding to GGGACTTTCC motif if identity is confirmed
HIV latency miRNA modulation
Full-length HIVEP2 or encoding plasmid with zinc-finger domains
Functional assay in latency model if protein sequence is verified
Quote Request

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